ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused pyrimidoindole core linked to a cyclopenta[b]thiophene moiety via a sulfanyl acetamido bridge. Key structural attributes include:
- Cyclopenta[b]thiophene: A bicyclic thiophene derivative esterified at position 3, enhancing lipophilicity and influencing bioavailability.
- Sulfanyl acetamido linker: A flexible spacer that may modulate molecular conformation and binding affinity.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4S2/c1-2-36-27(35)22-18-12-8-14-20(18)38-25(22)30-21(33)15-37-28-31-23-17-11-6-7-13-19(17)29-24(23)26(34)32(28)16-9-4-3-5-10-16/h3-7,9-11,13,29H,2,8,12,14-15H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLKJCCRZOXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include aryl isocyanates, aryl isothiocyanates, and cyanamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis would likely involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 371.4 g/mol.
Structural Features
- Pyrimidoindole Core : This core structure is known for its biological activity, particularly in cancer treatment.
- Thiophene Ring : The presence of this ring may contribute to the compound's electronic properties and reactivity.
- Ethyl Ester Group : This functional group can enhance solubility and bioavailability.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its biological activities. Key applications include:
- Antiviral Activity : Compounds with similar structures have been investigated for their ability to inhibit viral replication.
- Anticancer Properties : Research indicates that derivatives of this compound may act as protein kinase inhibitors, which are crucial in regulating cell growth and proliferation. Inhibiting specific kinases can suppress tumor growth .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through interactions with cellular pathways.
The biological activity of ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is primarily attributed to its ability to interact with various cellular targets:
- Protein Kinase Inhibition : Studies have shown that it can inhibit Aurora kinase B and other kinases associated with cancer progression .
Chemical Reactions
The compound can undergo various chemical reactions such as:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify the oxidation state of certain atoms.
- Substitution Reactions : Particularly at the aromatic rings .
Case Study 1: Anticancer Research
A study demonstrated that derivatives of this compound effectively inhibited Aurora kinase B activity in vitro. This inhibition led to reduced cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antiviral Activity
In another investigation, related compounds were tested against viral pathogens. Results indicated significant antiviral activity through the inhibition of viral replication processes .
Mechanism of Action
The mechanism of action of ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share core structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Structural Modifications and Functional Effects
- Pyrimidine/Indole vs. Pyrimidinone Systems: The target compound’s pyrimidoindole core differs from the tetrahydrothieno[3,2-d]pyrimidin in , which lacks the indole fusion. This distinction may alter binding to biological targets like ATP-binding pockets in kinases.
- The 4-hydroxyphenyl moiety in improves aqueous solubility via hydrogen bonding, whereas the target’s unsubstituted phenyl may favor membrane permeability .
- Thiophene Backbone Variations : The cyclopenta[b]thiophene in the target compound offers greater rigidity than the tetrahydrobenzo[b]thiophene in , possibly affecting conformational stability in vivo.
Biological Activity
Ethyl 2-[2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound exhibits biological activity primarily through its interaction with various cellular pathways. Notably, it has been studied for its role as a protein kinase inhibitor , which is crucial in regulating cell signaling pathways involved in cell growth and proliferation. Inhibiting protein kinases can lead to the suppression of tumor growth and the modulation of inflammatory responses.
Protein Kinase Inhibition
Research indicates that compounds related to this structure have shown efficacy in inhibiting specific protein kinases implicated in cancer progression. For instance, studies have demonstrated that certain derivatives can inhibit Aurora kinase B and other kinases associated with malignant neoplasms, thereby offering a potential therapeutic avenue for cancer treatment .
Cytokine Production
A significant aspect of the biological activity of this compound involves its effects on cytokine production. In structure–activity relationship (SAR) studies, modifications to the pyrimido[5,4-b]indole scaffold were evaluated for their ability to induce cytokine production in immune cells. For example:
- Human TLR4 Agonist Activity : Certain derivatives exhibited human TLR4 agonist activity at submicromolar concentrations. This suggests that these compounds can stimulate immune responses by promoting the release of cytokines such as IL-6 and IP-10 from dendritic cells .
Cytotoxicity Assays
Cytotoxicity assays using murine bone marrow-derived dendritic cells revealed variable toxicity profiles among different derivatives. While most analogues were found to be somewhat toxic, specific modifications led to reduced cytotoxicity while maintaining biological activity. This highlights the importance of structural modifications in optimizing therapeutic efficacy and safety .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in treating various conditions:
- Cancer Treatment : The compound has shown promise in preclinical models for inhibiting tumor growth through its action on specific kinases involved in cancer cell signaling pathways.
- Anti-inflammatory Effects : By modulating cytokine release through TLR4 activation, this compound may also serve as an anti-inflammatory agent.
Data Table: Summary of Biological Activity Studies
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Coupling the pyrimidoindole core with a thioacetamido group via nucleophilic substitution, requiring anhydrous conditions and a polar aprotic solvent (e.g., dimethylformamide) .
- Cyclopenta[b]thiophene integration : A cyclocondensation step under reflux with a base (e.g., sodium hydroxide) to form the fused thiophene ring system .
- Esterification : Final ethyl ester group introduction using ethanol as a solvent and acid catalysis . Reaction optimization emphasizes temperature control (60–100°C) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the connectivity of the pyrimidoindole, cyclopenta[b]thiophene, and ester moieties. Aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl peaks (δ 165–175 ppm) are key markers .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typically achieved using a C18 column with a methanol/water gradient .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity during synthesis?
- Solvent selection : Dimethyl sulfoxide (DMSO) enhances solubility of sulfur-containing intermediates, improving coupling efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in cyclization steps .
- Real-time monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress, enabling dynamic adjustments to temperature or reagent stoichiometry .
Q. What strategies address low bioactivity in structural derivatives of this compound?
- Functional group modulation : Replace the phenyl group on the pyrimidoindole core with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding affinity .
- Bioisosteric replacement : Substitute the cyclopenta[b]thiophene with a benzothiophene ring to improve metabolic stability while retaining activity .
- Structure-Activity Relationship (SAR) studies : Systematic variation of the acetamido linker length (e.g., C2 vs. C3 spacers) to optimize pharmacokinetic properties .
Q. How can conflicting bioactivity data in structurally related compounds be resolved?
- Comparative crystallography : Resolve X-ray structures of analogs bound to target enzymes (e.g., kinases) to identify critical binding motifs .
- In silico docking : Use molecular dynamics simulations to assess how minor structural differences (e.g., substituent position) alter binding thermodynamics .
- Meta-analysis of published data : Cross-reference bioassay results across studies to isolate confounding variables (e.g., assay pH, cell line variability) .
Q. What computational methods aid in designing derivatives with enhanced target specificity?
- Quantum mechanical calculations : Predict electron density distributions to guide modifications at the pyrimidoindole’s 4-oxo group, a key pharmacophore .
- Machine learning (ML) : Train models on existing SAR data to prioritize derivatives with optimal logP and polar surface area for blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Quantify binding energy changes caused by substituent variations at the thiophene carboxylate moiety .
Methodological Notes
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
- Biological Assays : Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target engagement and reduce false positives .
- Safety Protocols : Follow guidelines in Safety Data Sheets (SDS) for handling thiourea intermediates, which may release toxic H₂S under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
